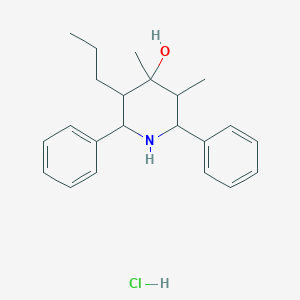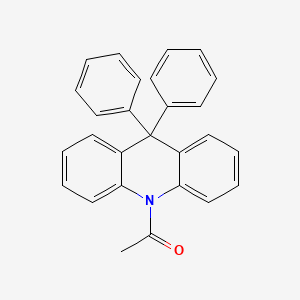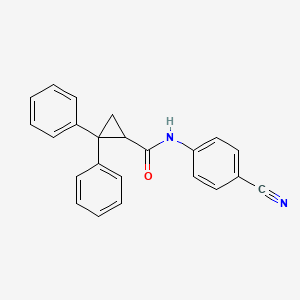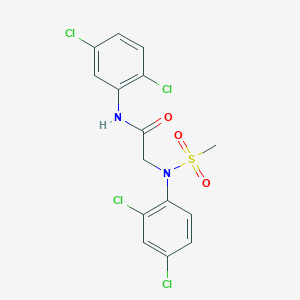![molecular formula C22H20Cl2N2O3 B4883624 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been found to modulate the activity of NMDA receptors, which are involved in learning and memory. 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has also been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has also been found to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide in lab experiments is its neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and other harmful stimuli. However, one limitation of using 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide for this purpose. Another area of interest is the development of new derivatives of 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide that may have improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide and its potential therapeutic applications.
Métodos De Síntesis
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylamine with pentanoyl chloride to form N-(3,4-dichlorophenyl)pentanamide. This compound is then reacted with 3-aminophenylboronic acid to form N-[3-(pentanoylamino)phenyl]pentanamide. Finally, the compound is treated with furan-2-carboxylic acid to form 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. 5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-2-3-7-21(27)25-15-5-4-6-16(13-15)26-22(28)20-11-10-19(29-20)14-8-9-17(23)18(24)12-14/h4-6,8-13H,2-3,7H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYQSCFQVWYSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)




![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883638.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)